molecular formula C14H15N3O2 B6647619 N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide

N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide

Numéro de catalogue: B6647619
Poids moléculaire: 257.29 g/mol
Clé InChI: SUUKZMWNIWZNGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide, commonly known as HC-070, is a potent and selective inhibitor of the voltage-gated potassium channel Kv7.2/7.3. This compound has been extensively studied in recent years for its potential therapeutic applications in various neurological disorders.

Mécanisme D'action

HC-070 works by selectively inhibiting the Kv7.2/7.3 potassium channels, which are widely expressed in the brain and play a crucial role in regulating neuronal excitability. By blocking these channels, HC-070 reduces the firing of neurons, thereby reducing seizures and other neurological symptoms.
Biochemical and Physiological Effects:
HC-070 has been found to have several biochemical and physiological effects. It has been shown to reduce the excitability of neurons, increase the threshold for action potential firing, and reduce the release of neurotransmitters such as glutamate and GABA. HC-070 has also been found to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in various neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

HC-070 has several advantages for lab experiments. It is highly selective and potent, making it an ideal tool for studying the Kv7.2/7.3 potassium channels. It is also stable and can be easily synthesized in large quantities. However, one limitation of HC-070 is that it is not orally bioavailable, and therefore, it must be administered intravenously or via injection.

Orientations Futures

There are several future directions for research on HC-070. One area of interest is its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective Kv7.2/7.3 inhibitors based on the structure of HC-070. Finally, there is a need for further research on the long-term safety and efficacy of HC-070 in animal models and humans.

Méthodes De Synthèse

HC-070 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 1-hydroxycyclobutylmethylamine, which is then reacted with 2-bromoquinoxaline to produce the desired compound. The final product is purified using various chromatographic techniques to obtain a highly pure and stable form of HC-070.

Applications De Recherche Scientifique

HC-070 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and schizophrenia. It has been shown to be highly effective in reducing seizures in animal models of epilepsy and has also been found to have analgesic effects in models of neuropathic pain.

Propriétés

IUPAC Name

N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-13(16-9-14(19)6-3-7-14)12-8-15-10-4-1-2-5-11(10)17-12/h1-2,4-5,8,19H,3,6-7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUKZMWNIWZNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=NC3=CC=CC=C3N=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.